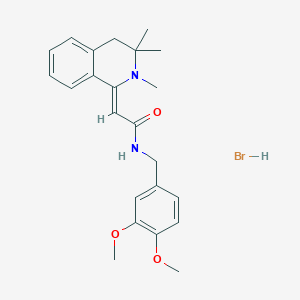![molecular formula C16H12BrN3O7 B5363266 N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine](/img/structure/B5363266.png)
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine, also known as BFA-Gly, is a synthetic compound that has been widely used in scientific research due to its unique properties. BFA-Gly is a potent inhibitor of protein transport and has been shown to affect various cellular processes.
Wirkmechanismus
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine inhibits protein transport by binding to a protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that plays a crucial role in the regulation of protein transport. This compound binds to ARF and prevents its activation, leading to the inhibition of protein transport.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting protein transport. It has also been shown to affect the secretion of cytokines and chemokines, which are involved in inflammation and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has several advantages for lab experiments. It is a potent inhibitor of protein transport, making it an ideal tool for studying the role of protein transport in various cellular processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations. It is not specific to ARF and can also bind to other proteins, leading to off-target effects. It also has a short half-life, which limits its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the use of N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine in scientific research. One direction is the development of more specific inhibitors of protein transport that target ARF specifically. Another direction is the use of this compound in combination with other inhibitors to study the role of protein transport in complex cellular processes. Additionally, this compound could be used to study the role of protein transport in various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study protein transport and cellular processes. It is a potent inhibitor of protein transport and has several advantages for lab experiments. However, it also has some limitations, and there are several future directions for its use in scientific research. This compound has the potential to advance our understanding of complex cellular processes and contribute to the development of new therapies for various diseases.
Synthesemethoden
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine is synthesized through a series of chemical reactions. The first step involves the synthesis of 5-bromo-2-furoic acid, which is then reacted with 3-nitrobenzaldehyde to form the intermediate compound, 2-(5-bromo-2-furoyl)-3-nitrophenylacrylic acid. This intermediate is then reacted with glycine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]glycine has been extensively used in scientific research as a tool to study protein transport and cellular processes. It has been shown to inhibit the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum. This inhibition has been used to study the role of protein transport in various cellular processes, including cell signaling, cell division, and apoptosis.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(5-bromofuran-2-carbonyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O7/c17-13-5-4-12(27-13)16(24)19-11(15(23)18-8-14(21)22)7-9-2-1-3-10(6-9)20(25)26/h1-7H,8H2,(H,18,23)(H,19,24)(H,21,22)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGBMSVMJLKNPL-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C(C(=O)NCC(=O)O)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C(\C(=O)NCC(=O)O)/NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(difluoromethyl)-6-methyl-7-(2-pyridinylmethylene)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5363197.png)

![N-(4-isopropoxy-3-methoxybenzyl)-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5363209.png)



![(3aR*,7aS*)-2-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5363237.png)
![3-(3-pyridinylmethyl)-7-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5363244.png)
![3-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]carbonyl}-6-isopropyl-2(1H)-pyridinone](/img/structure/B5363257.png)
![8-(4-chlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5363263.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-oxo-4-phenyl-3-pyrrolidinecarbohydrazide](/img/structure/B5363271.png)
![(3R*,3aR*,7aR*)-1-[(4-methyl-1H-imidazol-5-yl)methyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5363285.png)